molecular formula C17H30O2 B12678735 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- CAS No. 50816-21-2

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro-

Cat. No.: B12678735
CAS No.: 50816-21-2
M. Wt: 266.4 g/mol
InChI Key: NMVNIBLRAWKODI-KRWDZBQOSA-N
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Description

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom This specific compound is characterized by the presence of a dodecynyloxy group attached to the tetrahydropyran ring

Preparation Methods

The synthesis of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with an appropriate alkyne under specific conditions. For instance, the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is a versatile method that tolerates various substitution patterns and functional groups . Another approach involves the use of cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives with high yield and stereoselectivity . Industrial production methods often rely on these catalytic processes to ensure high efficiency and yield.

Chemical Reactions Analysis

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cerium ammonium nitrate, platinum catalysts, and other metal-based catalysts. For example, the compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols. Substitution reactions often involve the replacement of the dodecynyloxy group with other functional groups, leading to the formation of diverse products. These reactions are typically carried out under mild conditions to preserve the integrity of the tetrahydropyran ring.

Scientific Research Applications

In chemistry, it serves as a building block for the synthesis of other compounds, including natural products and pharmaceuticals. In biology, it is used in the study of cellular membranes and their interactions with various biochemical pathways. In medicine, the compound’s derivatives have shown promise in the development of new therapeutic agents. Additionally, its unique structure makes it valuable in industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is not fully understood. it is believed that the compound interacts with cellular membranes and alters their structure and function. This interaction affects various biochemical pathways, leading to its physiological effects. The molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence membrane fluidity and permeability.

Comparison with Similar Compounds

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- can be compared with other similar compounds, such as 2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro- and tetrahydro-2-(2-propynyloxy)-2H-pyran . These compounds share a similar tetrahydropyran ring structure but differ in the length and nature of the alkyne substituent. The uniqueness of 2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- lies in its specific dodecynyloxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable for specific applications in organic synthesis and pharmaceuticals.

Conclusion

2H-Pyran, 2-(9-dodecynyloxy)tetrahydro- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in modern chemistry and biology.

Properties

CAS No.

50816-21-2

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

(2R)-2-dodec-9-ynoxyoxane

InChI

InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h17H,2,5-16H2,1H3/t17-/m0/s1

InChI Key

NMVNIBLRAWKODI-KRWDZBQOSA-N

Isomeric SMILES

CCC#CCCCCCCCCO[C@@H]1CCCCO1

Canonical SMILES

CCC#CCCCCCCCCOC1CCCCO1

Origin of Product

United States

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